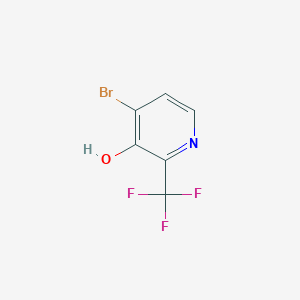

3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine

Descripción general

Descripción

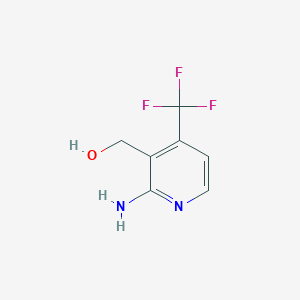

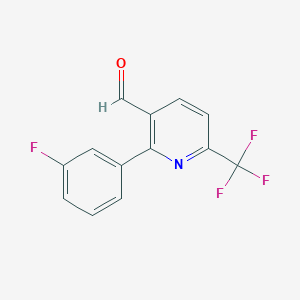

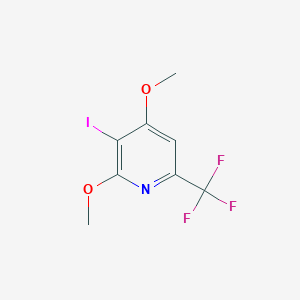

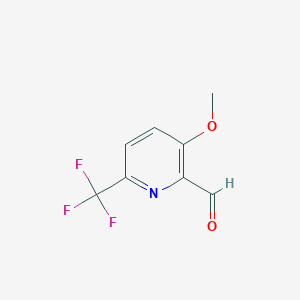

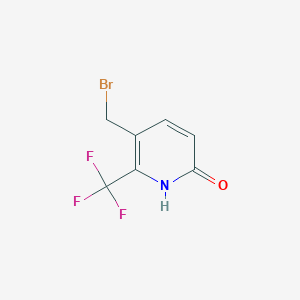

“3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1214383-87-5 . It has a molecular weight of 242 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis

The molecular formula of “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” is C6H3BrF3NO . It contains a total of 18 bonds, including 13 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The synthesis of substituted pyridines with diverse functional groups has been made possible by the development of organic compounds containing fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” include a molecular weight of 241.99 g/mol . The compound has a complexity of 279 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

One significant application of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials. For example, Smirnov et al. (2005) explored the aminomethylation of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines, leading to the formation of bromomethyl derivatives, which were further transformed into various heterocyclic structures. This demonstrates the compound's utility in constructing complex heterocyclic frameworks, which are integral to various chemical entities with potential biological activity (L. D. Smirnov, V. I. Kuz’min, Y. Kuznetsov, 2005).

Material Science and Polymer Chemistry

In material science, 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine contributes to the development of novel materials with unique properties. Monmoton et al. (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide, derived from 3,5-lutidine, showcasing the role of bromomethylpyridine derivatives in creating new polymeric materials with potential applications in various industries, including electronics, coatings, and biomedicine (Sophie Monmoton, H. Lefebvre, A. Fradet, 2008).

Advanced Synthetic Methodologies

Furthermore, the compound is involved in advanced synthetic methodologies, such as palladium-mediated functionalizations and metalations, to construct complex molecules. For instance, Baeza et al. (2010) utilized a derivative of 3-bromo-2-(bromomethyl)pyridine in the synthesis of variolin B, a natural alkaloid, through selective palladium-mediated functionalization. This highlights the compound's role in facilitating the synthesis of biologically relevant molecules through advanced catalytic processes (A. Baeza, J. Mendiola, C. Burgos, J. Alvarez-Builla, J. Vaquero, 2010).

Coordination Chemistry and Metal Complexes

In coordination chemistry, 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine serves as a ligand to form metal complexes with potential applications in catalysis, magnetic materials, and luminescent materials. The research by Alexandropoulos et al. (2011) on lanthanide clusters using 2-(hydroxymethyl)pyridine, a related compound, illustrates the potential for such molecules to contribute to the field of coordination chemistry and the design of materials with novel physical properties (Dimitris I. Alexandropoulos, S. Mukherjee, Constantina Papatriantafyllopoulou, 2011).

Safety And Hazards

The safety information for “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

5-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(13)12-6(4)7(9,10)11/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGVPCBACVKIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.